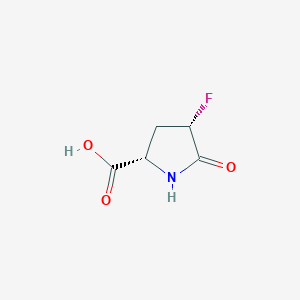

(2S,4S)-4-fluoro-5-oxopyrrolidine-2-carboxylic acid

CAS No.: 32643-42-8

Cat. No.: VC8101245

Molecular Formula: C5H6FNO3

Molecular Weight: 147.1 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 32643-42-8 |

|---|---|

| Molecular Formula | C5H6FNO3 |

| Molecular Weight | 147.1 g/mol |

| IUPAC Name | (2S,4S)-4-fluoro-5-oxopyrrolidine-2-carboxylic acid |

| Standard InChI | InChI=1S/C5H6FNO3/c6-2-1-3(5(9)10)7-4(2)8/h2-3H,1H2,(H,7,8)(H,9,10)/t2-,3-/m0/s1 |

| Standard InChI Key | NBTWBMODBIAMTC-HRFVKAFMSA-N |

| Isomeric SMILES | C1[C@@H](C(=O)N[C@@H]1C(=O)O)F |

| SMILES | C1C(C(=O)NC1C(=O)O)F |

| Canonical SMILES | C1C(C(=O)NC1C(=O)O)F |

Introduction

(2S,4S)-4-fluoro-5-oxopyrrolidine-2-carboxylic acid is a fluorinated derivative of pyrrolidine, featuring a five-membered pyrrolidine ring with a fluorine atom at the 4-position and a carboxylic acid group at the 2-position. This compound is particularly significant in medicinal chemistry and peptide synthesis due to its unique structural and chemical properties.

Synthesis and Chemical Reactions

The synthesis of (2S,4S)-4-fluoro-5-oxopyrrolidine-2-carboxylic acid typically involves complex organic chemistry pathways. While specific synthesis methods are not detailed in the available literature, compounds with similar structures often undergo acylation, deprotection, and coupling reactions to form various derivatives .

Common Reactions:

-

Acylation: Modification of the amino group.

-

Deprotection: Removal of protecting groups to reveal functional groups.

-

Coupling Reactions: Formation of amides or other derivatives using coupling reagents like EEDQ or TBTU .

Biological Activity and Applications

The biological activity of (2S,4S)-4-fluoro-5-oxopyrrolidine-2-carboxylic acid is primarily linked to its incorporation into peptides and biomolecules. The fluorine atom affects peptide conformation and stability, potentially enhancing biological activity by altering interactions with target proteins or enzymes. This modification can influence pharmacokinetic properties such as absorption, distribution, metabolism, and excretion.

Potential Applications:

-

Medicinal Chemistry: Building block for pharmaceuticals.

-

Peptide Synthesis: Enhances peptide stability and activity.

-

Drug Design: Potential for altering pharmacokinetic properties.

Comparison with Similar Compounds

| Compound Name | CAS Number | Notable Features |

|---|---|---|

| (2S,4R)-4-fluoro-5-oxopyrrolidine-2-carboxylic acid | 1893408-48-4 | Different stereochemistry; potential differences in biological activity. |

| (2S)-5-oxopyrrolidine-2-carboxylic acid | - | Non-fluorinated version; serves as a baseline for comparison. |

| (2S,4S)-4-(fluoromethyl)-5-oxopyrrolidine-2-carboxylic acid | - | Contains a fluoromethyl group; may exhibit enhanced stability and reactivity. |

These compounds highlight the importance of stereochemistry and functional group modifications in influencing biological activity and chemical reactivity.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume